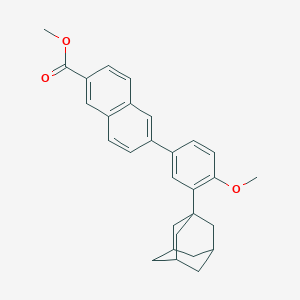
Diflucortolone valerate
描述
作用机制
地氟可的松 21-戊酸酯通过诱导脂皮素的产生而发挥作用,脂皮素是磷脂酶 A2 抑制蛋白 . 这种抑制阻止了花生四烯酸的释放,花生四烯酸是各种炎症介质的前体。 因此,内源性化学炎症介质的形成、释放和活性受到抑制,导致炎症和瘙痒减少 .
类似化合物:
- 氢化可的松 (氢化可的松二乙基氨基乙酸酯)
- 乙基泼尼松双氯乙酸酯 (乙基泼尼松双氯乙酸酯)
- 泼尼卡巴特 (泼尼松龙乙基碳酸酯丙酸酯)
- 孕烯醇酮琥珀酸酯 (孕烯醇酮半琥珀酸酯)
- 依可美他松烯丁酸酯 (依可美他松丁酸酯乙酸酯)
- 甲泼尼龙氢琥珀酸酯 (甲泼尼龙半琥珀酸酯)
- 环丙酸氟轻松 (氟轻松丙酮醇环丙烷羧酸酯)
- 氟轻松 (氟轻松,氟轻松丙酮醇乙酸酯)
比较: 地氟可的松 21-戊酸酯与其他皮质类固醇相比,其独特之处在于其高效力和作用的快速起效 . 它与戊酸的酯化反应增强了其亲脂性,使其更容易渗透皮肤并延长作用时间 . 此外,它在类固醇骨架上的特定位置进行双氟化也有助于其强大的抗炎作用 .
生化分析
Biochemical Properties
Diflucortolone valerate performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .
Cellular Effects
This compound is an anti-inflammatory, antipruritic, and vasoconstrictive steroid . Its activity causes the vasoconstriction of the blood vessels and thus a decrease in the release of inflammatory substances . These actions produce the effect of skin soothed and elimination of the symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of lipocortins, which are phospholipase A2 inhibitory proteins . This leads to the inhibition of the release of arachidonic acid, which in turn inhibits the formation, release, and activity of endogenous chemical inflammatory mediators .
Metabolic Pathways
The metabolism of this compound is done in the liver where it is very rapidly degraded . After 5 minutes of administration of this compound in a dose of 1mg, there is a concentration of intact this compound in plasma of 6-8 ng/ml .
Transport and Distribution
Less than 1% of the administered dose of this compound reaches systemic circulation . In order to exert its functions, this compound has to distribute into the living epidermis and upper dermis .
准备方法
合成路线和反应条件: 地氟可的松 21-戊酸酯通过多步合成过程合成,包括地氟可的松与戊酸的酯化反应 最后一步包括地氟可的松与戊酰氯在碱存在下的反应,形成戊酸酯 .
工业生产方法: 地氟可的松 21-戊酸酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件以确保高产率和纯度。 最终产品通常从乙酸乙酯和醚等溶剂中重结晶,以获得纯的结晶形式 .
化学反应分析
反应类型: 地氟可的松 21-戊酸酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物,这些衍生物可能具有不同程度的效力和功效。
还原: 还原反应可以修饰类固醇骨架上的官能团,可能改变其药理性质。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 在受控条件下使用卤素和烷基化剂等试剂.
主要形成的产物: 这些反应形成的主要产物包括各种地氟可的松衍生物,每个衍生物都有独特的药理特征。 这些衍生物经常被研究以了解其潜在的治疗应用 .
科学研究应用
地氟可的松 21-戊酸酯在科学研究中有着广泛的应用:
化学: 它被用作研究皮质类固醇合成和反应性的模型化合物。
生物学: 研究重点是它对细胞过程的影响以及它作为治疗各种炎症性疾病的潜在药物。
医学: 它被广泛研究以了解其治疗皮肤病的功效及其潜在的副作用。
相似化合物的比较
- Hydrocortamate (hydrocortisone diethylaminoacetate)
- Etiprednol dicloacetate (etiprednol dichloroacetate)
- Prednicarbate (prednisolone ethylcarbonate propionate)
- Pregnenolone succinate (pregnenolone hemisuccinate)
- Icometasone enbutate (icometasone butyrate acetate)
- Meprednisone hydrogen succinate (methylprednisone hemisuccinate)
- Ciprocinonide (fluocinolone acetonide cyclopropylcarboxylate)
- Fluocinonide (fluocinolide, fluocinolone acetonide acetate)
Comparison: Diflucortolone 21-valerate is unique due to its high potency and rapid onset of action compared to other corticosteroids . Its esterification with valeric acid enhances its lipophilicity, allowing for better skin penetration and prolonged action . Additionally, its dual fluorination at specific positions on the steroid backbone contributes to its potent anti-inflammatory effects .
属性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIUUAMYGBVSD-YTFFSALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048598 | |
| Record name | Diflucortolone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-70-8 | |
| Record name | Diflucortolone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflucortolone valerate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflucortolone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUCORTOLONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diflucortolone valerate exert its anti-inflammatory effects?
A1: While the precise mechanism of action isn't fully elucidated in the provided research, this compound, like other corticosteroids, is believed to bind to intracellular glucocorticoid receptors. [] This interaction modulates gene expression, ultimately suppressing inflammatory pathways. []
Q2: Does this compound influence vasoconstriction in the skin?
A2: Yes, research indicates that this compound demonstrates significant vasoconstrictive activity. [, , , ] This effect contributes to its ability to reduce redness and inflammation in dermatological applications.
Q3: How does the choice of formulation base (cream, ointment, fatty ointment) impact the efficacy of this compound?
A3: Research suggests that different formulations of this compound (cream, ointment, fatty ointment) demonstrate varying levels of percutaneous absorption and therefore efficacy. [, , , , ] Tailoring the formulation to the specific skin condition (e.g., weeping, dry) is crucial for optimal therapeutic outcomes. []
Q4: Are there strategies to enhance the stability or delivery of this compound?
A4: Yes, researchers have explored the use of nanostructured lipid carriers (NLCs) to improve the topical delivery and potentially enhance the stability of this compound. [, ] These carriers aim to achieve higher drug concentrations within the skin while minimizing systemic absorption. [, ] Lecithin/chitosan nanoparticles incorporated into chitosan gel have also been investigated as a potential strategy to enhance dermal delivery and improve residence time in the skin. []
Q5: What is known about the percutaneous absorption of this compound?
A5: Studies indicate that percutaneous absorption of this compound is relatively low, but it can vary depending on factors like the formulation base, concentration, and skin condition. [, ] Damaged skin, for instance, exhibits higher absorption compared to intact skin. []
Q6: Are there any studies comparing the potency of this compound to other corticosteroids?
A6: Several studies have investigated the relative potency of this compound. Findings indicate that it exhibits comparable potency to betamethasone valerate [, , ], and it has been shown to be more effective than fluocortolone preparations. []
Q7: What is the safety profile of this compound?
A7: While generally considered safe for topical use, this compound, like all corticosteroids, can cause local side effects, such as irritation, burning, and skin atrophy, particularly with prolonged use or high concentrations. [, , ] Systemic effects, though rare, have been observed under extreme conditions like whole-body occlusion. []
Q8: Which dermatological conditions have shown positive responses to this compound treatment?
A8: Research indicates that this compound effectively treats various dermatoses, including different types of eczema, psoriasis, and inflammatory skin conditions. [, , , , , , ] Notably, its efficacy in treating tinea conditions, often in combination with antifungal agents, is well documented. [, , , , ]
Q9: Are there any comparative studies evaluating the efficacy of this compound against other treatment options?
A9: Yes, several studies have compared this compound to other topical corticosteroids or treatment modalities. For instance, it has shown comparable efficacy to clobetasol propionate in treating psoriasis. [] Additionally, studies have compared its efficacy in treating acute dermatomycoses, demonstrating comparable or superior outcomes to alternative formulations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



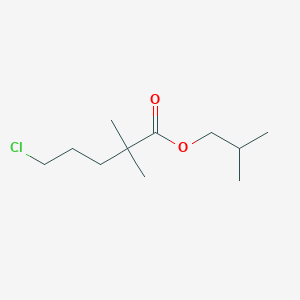
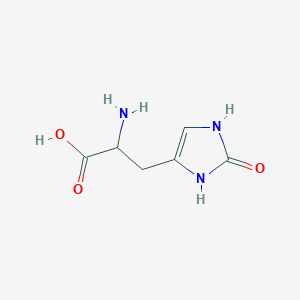
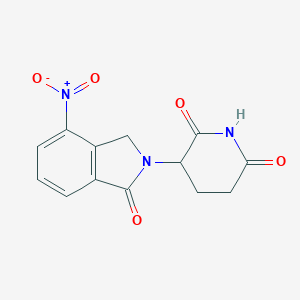
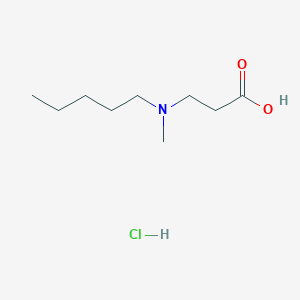
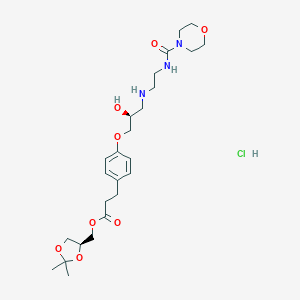
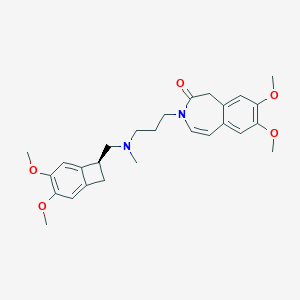
![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)



